N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxyethyl group, and a thiophen-2-ylmethyl group attached to an oxalamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multiple steps, starting with the preparation of the cyclohexyl-2-hydroxyethylamine and thiophen-2-ylmethylamine. These amines are then reacted with oxalyl chloride under controlled conditions to form the oxalamide derivative.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure the efficient formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or bioactive molecules.
Medicine: The compound's potential medicinal applications include its use as an intermediate in the synthesis of pharmaceuticals. Its unique structure may contribute to the development of new therapeutic agents.
Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may vary depending on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-ethyloxalamide
N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(phenylmethyl)oxalamide
Uniqueness: N1-(2-cyclohexyl-2-hydroxyethyl)-N2-(thiophen-2-ylmethyl)oxalamide stands out due to its thiophen-2-ylmethyl group, which imparts unique chemical and biological properties compared to similar compounds
Properties
IUPAC Name |
N'-(2-cyclohexyl-2-hydroxyethyl)-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c18-13(11-5-2-1-3-6-11)10-17-15(20)14(19)16-9-12-7-4-8-21-12/h4,7-8,11,13,18H,1-3,5-6,9-10H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAWYBMWZNXVQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(CNC(=O)C(=O)NCC2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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